
1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family This compound is characterized by its anthracene backbone, which is substituted with amino, hydroxy, and phenylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and cellular processes.
Wirkmechanismus
The mechanism of action of 1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can intercalate into DNA, disrupting replication and transcription processes. These interactions contribute to its biological effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Similar in structure but lacks the phenylsulfanyl group.
Mitoxantrone impurity A: Contains similar functional groups but has different substituents on the anthracene backbone.
Uniqueness
This structural feature differentiates it from other anthraquinone derivatives and contributes to its versatility in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
2478-73-1 |
|---|---|
Molekularformel |
C20H13NO4S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
1-amino-4,5-dihydroxy-8-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO4S/c21-11-6-7-12(22)16-15(11)19(24)18-14(26-10-4-2-1-3-5-10)9-8-13(23)17(18)20(16)25/h1-9,22-23H,21H2 |
InChI-Schlüssel |
ZYKCBFNZBVBFGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



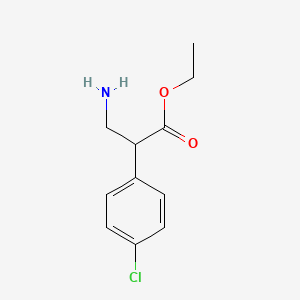
![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)

![(2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B13127408.png)
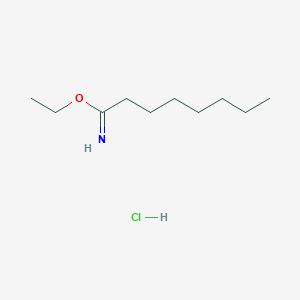
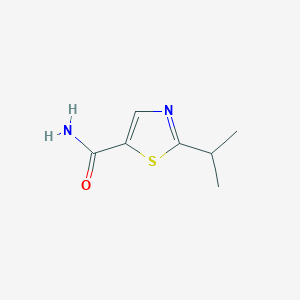
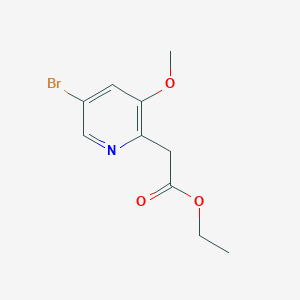
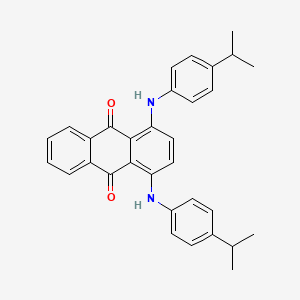


![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)


